molecular formula C3H9NO B15290969 (2S)-2-amino(1,2,3-13C3)propan-1-ol

(2S)-2-amino(1,2,3-13C3)propan-1-ol

Cat. No.: B15290969
M. Wt: 78.088 g/mol
InChI Key: BKMMTJMQCTUHRP-BQPNHLMHSA-N
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Description

(2S)-2-amino(1,2,3-13C3)propan-1-ol is a chiral amino alcohol with isotopically labeled carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino(1,2,3-13C3)propan-1-ol typically involves the use of isotopically labeled starting materials. One common method is the reduction of isotopically labeled amino acids or their derivatives. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino(1,2,3-13C3)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-amino(1,2,3-13C3)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino(1,2,3-13C3)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes, influencing metabolic processes. The isotopic labeling allows for detailed studies of its behavior and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-1-propanol
  • (2S)-2-amino-2-methyl-1-propanol
  • (2S)-2-amino-3-methyl-1-butanol

Uniqueness

The uniqueness of (2S)-2-amino(1,2,3-13C3)propan-1-ol lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways. This makes it a powerful tool in research applications where tracing and detailed analysis are required.

Properties

Molecular Formula

C3H9NO

Molecular Weight

78.088 g/mol

IUPAC Name

(2S)-2-amino(1,2,3-13C3)propan-1-ol

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1+1,2+1,3+1

InChI Key

BKMMTJMQCTUHRP-BQPNHLMHSA-N

Isomeric SMILES

[13CH3][13C@@H]([13CH2]O)N

Canonical SMILES

CC(CO)N

Origin of Product

United States

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